5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and pyridazinyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where the benzenesulfonamide reacts with 6-(pyridin-2-ylamino)pyridazine under basic conditions.
Final Coupling: The final step involves coupling the intermediate with an ethylamine derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and dimethyl groups on the benzene ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific biological targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridazinyl and pyridinyl groups can enhance binding affinity through π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,4-dimethylbenzenesulfonamide: Lacks the pyridazinyl and pyridinyl groups, resulting in different biological activities.
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide: Similar structure but without the methoxy and dimethyl substitutions, affecting its chemical reactivity and biological properties.
Uniqueness
The unique combination of methoxy, dimethyl, pyridazinyl, and pyridinyl groups in 5-methoxy-2,4-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide provides a distinct set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-12-15(2)17(13-16(14)29-3)30(27,28)23-11-10-22-19-7-8-20(26-25-19)24-18-6-4-5-9-21-18/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,25)(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBHNYXZOGORAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.